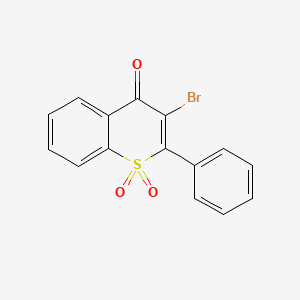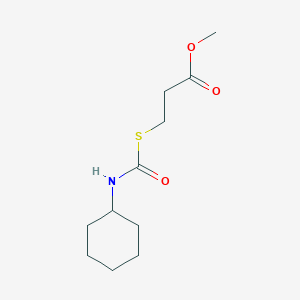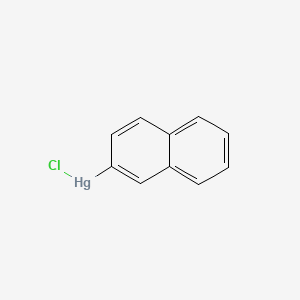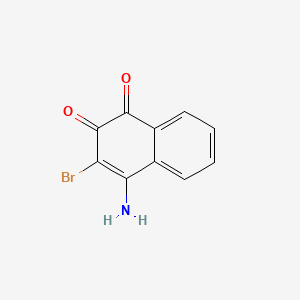
4-Amino-3-bromonaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthalenedione,4-amino-3-bromo- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 4-position and a bromine atom at the 3-position on the naphthalenedione structure. Naphthoquinones are widely distributed in nature and have been studied for their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .
准备方法
The synthesis of 1,2-Naphthalenedione,4-amino-3-bromo- typically involves the bromination of 1,2-naphthoquinone followed by the introduction of an amino group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines .
Industrial production methods for such compounds often involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and solvents .
化学反应分析
1,2-Naphthalenedione,4-amino-3-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives, which have different biological activities.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of derivatives with potential biological activities
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,2-Naphthalenedione,4-amino-3-bromo- involves its interaction with cellular components, leading to various biological effects. For instance, it has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses. This immunomodulatory effect is mediated through the selective reduction of antigen-specific CD4+ cells .
相似化合物的比较
1,2-Naphthalenedione,4-amino-3-bromo- can be compared with other naphthoquinone derivatives, such as:
2-Bromo-1,4-naphthoquinone: Similar in structure but lacks the amino group, which may result in different biological activities.
1,4-Naphthoquinone: The parent compound, which has been widely studied for its redox properties and biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antifungal and anticancer properties, juglone differs by having a hydroxyl group instead of an amino group
The presence of the amino group in 1,2-Naphthalenedione,4-amino-3-bromo- enhances its reactivity and potential for forming hydrogen bonds, which can influence its biological activity and interactions with molecular targets .
属性
CAS 编号 |
7474-85-3 |
|---|---|
分子式 |
C10H6BrNO2 |
分子量 |
252.06 g/mol |
IUPAC 名称 |
4-amino-3-bromonaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6BrNO2/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4H,12H2 |
InChI 键 |
QYDXJQUTTJHGSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
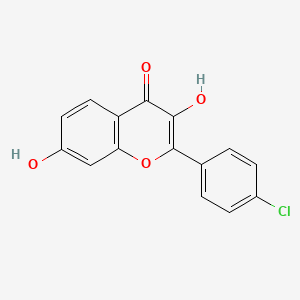
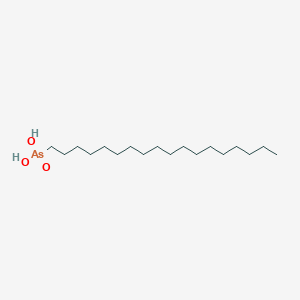

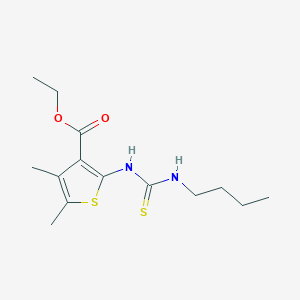
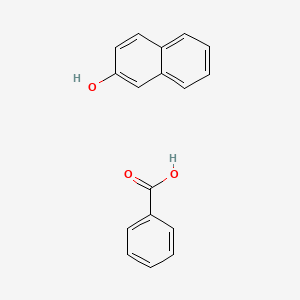

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
